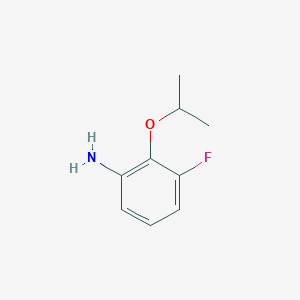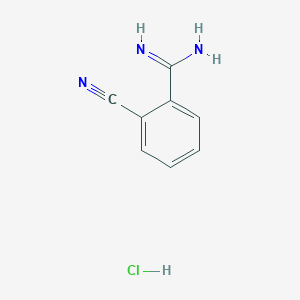
3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride
Descripción general
Descripción
3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride, commonly known as 3-APM or 3-APM HCl, is an organic compound with a molecular formula of C6H13ClN2O2. It is a white, odorless, crystalline solid with a melting point of approximately 150-153°C. 3-APM HCl is an important compound in the synthesis of various pharmaceuticals and other organic compounds. It is also used in the production of agrochemicals, dyes, and other industrial products.
Aplicaciones Científicas De Investigación
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a core structural motif in 3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride, is widely utilized in medicinal chemistry. Its saturated five-membered ring structure, characterized by sp^3-hybridization, contributes to stereochemistry and enhances three-dimensional molecular coverage. Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have shown significant bioactivity and target selectivity. These derivatives have been explored for various therapeutic areas due to their ability to modulate biological activity efficiently, offering new avenues for drug design and development (Li Petri et al., 2021).
Hydroxy Acids in Therapeutic and Cosmetic Applications
Hydroxy acids, which share functional group similarity with the hydroxy component in 3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride, are critical in dermatology and cosmetology. They are utilized for their exfoliating properties and ability to stimulate skin renewal, treat photoaging, acne, and other skin conditions. The mechanism of action, safety, and efficacy of these compounds, particularly in sun-exposed skin, have been extensively reviewed, highlighting their role in cosmetic formulations and therapeutic applications (Kornhauser et al., 2010).
Propiedades
IUPAC Name |
3-amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-3-1-7(11)9-4-2-6(10)5-9;/h6,10H,1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGAUXBONWQNRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



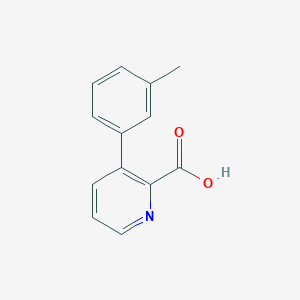
![5'-Fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1439833.png)
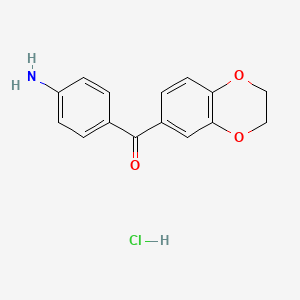
![4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole](/img/structure/B1439835.png)



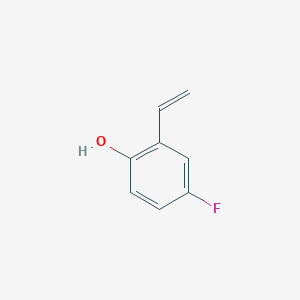

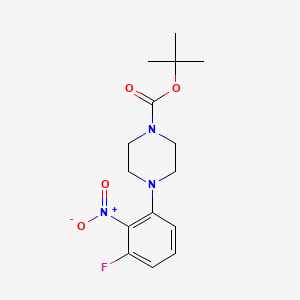
![[1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1439845.png)
